8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid
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Overview
Description
8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the octaneperoxoic acid moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols
Scientific Research Applications
8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid can be compared with other phthalimide derivatives, such as:
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Known for its use in organic synthesis.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: Studied for its potential pharmacological activities.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Used in the synthesis of various organic compounds.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
347839-46-7 |
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Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
8-(1,3-dioxoisoindol-2-yl)octaneperoxoic acid |
InChI |
InChI=1S/C16H19NO5/c18-14(22-21)10-4-2-1-3-7-11-17-15(19)12-8-5-6-9-13(12)16(17)20/h5-6,8-9,21H,1-4,7,10-11H2 |
InChI Key |
MKQVPWCSXMYLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCC(=O)OO |
Origin of Product |
United States |
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